molecular formula C21H28N6 B2988290 N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 896002-59-8

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2988290
CAS No.: 896002-59-8
M. Wt: 364.497
InChI Key: AJNUACNRVJFJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number 896002-59-8 and a molecular formula of C21H28N6 . It has a molecular weight of approximately 364.5 g/mol . This proprietary small molecule features a complex structure based on a pyrazolo[3,4-d]pyrimidine core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery research due to its similarity to purine bases. The compound is supplied with a purity of 90% or higher, ensuring consistency for research applications . While its specific biological mechanism of action and primary research applications are still an active area of scientific investigation, compounds with this core structure are frequently explored for their potential as kinase inhibitors and for use in biochemical pathway analysis. Researchers can acquire this material from suppliers like Life Chemicals in various quantities to suit their experimental needs . This product is intended for Research Use Only and is not approved for use in humans, as a diagnostic agent, or for any personal applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6/c1-13-6-7-18(16(4)9-13)23-19-17-10-22-26(5)20(17)25-21(24-19)27-11-14(2)8-15(3)12-27/h6-7,9-10,14-15H,8,11-12H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNUACNRVJFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as compound 896002-59-8) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N6C_{21}H_{28}N_{6}, indicating a rich presence of nitrogen atoms which may contribute to its biological interactions. The structure includes:

  • A pyrazolo[3,4-d]pyrimidine core
  • A dimethylphenyl group
  • A dimethylpiperidine moiety

This structural diversity is believed to enhance its ability to interact with various biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The compound's interactions could potentially modulate pathways related to:

  • Cell proliferation
  • Apoptosis
  • Neurotransmitter release

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine scaffold have shown promise in inhibiting tumor growth in various cancer cell lines.

CompoundCancer TypeIC50 Value (μM)Reference
Compound AColon Carcinoma (HCT116)6.2
Compound BBreast Cancer (T47D)27.3

These findings suggest that this compound may possess similar anticancer properties.

Neuroprotective Effects

The presence of the piperidine ring in the compound is noteworthy as piperidine derivatives have been associated with neuroprotective effects. Research indicates that such compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Anticancer Activity : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against hypopharyngeal tumor cells and induced apoptosis more effectively than standard chemotherapy agents like bleomycin .
  • Neuroprotection : Another research highlighted the dual inhibition of cholinesterases by a piperidine derivative which improved cognitive function in animal models of Alzheimer’s disease .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Key Features References
N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Me, 6-(3,5-diMe-piperidinyl), N-(2,4-diMePh) ~363* Balanced lipophilicity; potential for enhanced target binding N/A
N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-H, 6-(4-Me-piperazinyl), N-(3-MeOPh) ~380† Increased polarity due to piperazine; 3-MeOPh improves solubility
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-... 1-Me, 6-(benzyl-piperazinyl), N-(Cl,MeOPh) 463.96 High MW; Cl and MeO groups introduce electronic contrast
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-... 1-Ph, 6-(4-Me-piperazinyl), N-(4-ClPh) 419.9 Bulky 1-Ph substituent; Cl enhances halogen bonding
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-... 1-Ph, 6-(Ph-piperazinyl), N-(3,4-diMePh) 475.6 Aromatic-rich structure; potential for π-π interactions
N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-H, N,N-diMe 163.17 Simplest analog; low steric hindrance

*Calculated based on structural formula. †Estimated from analogs.

Substituent Effects on Physicochemical Properties

Position 1 :
  • 1-Methyl (Target) : Reduces metabolic degradation compared to 1-H (e.g., ) .
Position 6 :
  • 3,5-Dimethylpiperidine (Target) : Less polar than piperazine derivatives (–17), favoring lipophilicity and blood-brain barrier penetration.
  • 4-Methylpiperazine () : Introduces hydrogen-bonding capacity, improving aqueous solubility .
  • Benzyl/Ph-Piperazine () : Adds aromaticity, enhancing π-stacking but reducing solubility .
N-Substituent :
  • 2,4-Dimethylphenyl (Target) : Methyl groups enhance lipophilicity compared to electron-withdrawing Cl () or polar MeO () .
  • 3-Chloro-4-methoxyphenyl () : Combines halogen bonding (Cl) and hydrogen bonding (MeO) for dual binding interactions .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for methyl groups (e.g., δ 1.67 ppm for CH3 in piperidinyl substituents) and aromatic protons (e.g., δ 7.01–8.21 ppm for phenyl rings) to confirm substitution patterns .
  • IR Spectroscopy : Identify characteristic stretches, such as N–H (3131 cm⁻¹) and C=O (1624 cm⁻¹), to verify functional groups .
  • HPLC : Ensure >95% purity using reverse-phase columns and UV detection at 254 nm, as reported for related pyrazolo[3,4-d]pyrimidines .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular Docking : Predict binding modes to target proteins (e.g., kinase domains) using software like AutoDock Vina. Focus on key interactions, such as hydrogen bonds between the pyrimidine NH and active-site residues .
  • ADMET Prediction : Use tools like SwissADME to assess solubility (LogP), metabolic stability (CYP450 inhibition), and blood-brain barrier penetration. Substituents like 3,5-dimethylpiperidinyl may enhance lipophilicity but require balancing with solubility-enhancing groups (e.g., methoxy) .

What crystallographic insights are critical for understanding this compound’s solid-state behavior?

Q. Advanced

  • Conformational Analysis : Measure dihedral angles between the pyrazolo[3,4-d]pyrimidine core and substituents (e.g., 12.8° for phenyl rings), which influence packing efficiency and stability .
  • Intermolecular Interactions : Identify weak hydrogen bonds (e.g., C–H⋯O or C–H⋯π) that stabilize crystal lattices. For example, methyl groups (C61) acting as donors to methoxy acceptors can form polymeric chains .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic forms, which may impact solubility and bioavailability .

How can researchers design experiments to evaluate the compound’s selectivity against off-target receptors?

Q. Advanced

  • Kinase Profiling : Screen against panels of recombinant kinases (e.g., tyrosine kinases) at varying concentrations (1 nM–10 µM) to calculate IC50 values and selectivity indices .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ATP-competitive dyes) in time-resolved Förster resonance energy transfer (TR-FRET) assays to quantify displacement efficiency .
  • Cryo-EM or X-ray Co-crystallization : Resolve compound-receptor complexes to identify critical binding motifs and guide structural modifications for improved selectivity .

What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Q. Advanced

  • Flow Chemistry : Transition batch reactions to continuous flow systems for precise control of reaction parameters (e.g., temperature, residence time), reducing side products .
  • DoE (Design of Experiments) : Apply statistical models to optimize variables (e.g., solvent ratios, catalyst loading) and identify robust operating ranges .
  • In-line Analytics : Implement real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and ensure reaction completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.